cis-2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolane-4-methanol is a key intermediate in the synthesis of the antifungal drug Itraconazole. [, ] It is classified as a dioxolane derivative due to the presence of the 1,3-dioxolane ring in its structure. In scientific research, it serves as a valuable precursor molecule for developing novel antifungal agents and studying the structure-activity relationship of azole antifungals. [, ]
The synthesis of cis-2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolane-4-methanol typically involves several steps:
These steps highlight the complexity involved in synthesizing this compound, which requires careful control of reaction conditions to ensure high yield and purity .
The molecular structure of cis-2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolane-4-methanol can be represented by its structural formula and SMILES notation:
CS(=O)(=O)OC[C@H]1CO[C@@](Cn2cncn2)(O1)c3ccc(Cl)cc3ClThe compound features a dioxolane ring fused with a triazole moiety and a dichlorophenyl group. The stereochemistry at the dioxolane carbon centers is significant for its biological activity .
The structural configuration plays a crucial role in determining the compound's reactivity and interaction with biological targets.
Cis-2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolane-4-methanol participates in various chemical reactions:
These reactions highlight the compound's versatility in synthetic chemistry and its potential for further modification.
The mechanism of action for cis-2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolane-4-methanol primarily involves:
These mechanisms underscore its effectiveness as an antifungal agent.
| Property | Value |
|---|---|
| Molecular Weight | 408.26 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
| Stability | Stable under recommended storage conditions |
| Storage Temperature | +5°C |
These properties are crucial for determining storage conditions and handling procedures in laboratory settings .
Cis-2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolane-4-methanol has several significant applications:
The diverse applications highlight its importance in both research and practical pharmaceutical contexts.
CAS No.: 31373-65-6
CAS No.: 4390-05-0
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.: 463-82-1